![molecular formula C9H9N3 B12108213 Quinazolin-2-ylmethanamine](/img/structure/B12108213.png)
Quinazolin-2-ylmethanamine
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Overview
Description
Quinazolin-2-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-2-ylmethanamine typically involves the reaction of 2-aminobenzylamine with formic acid or its derivatives. One common method is the cyclization of 2-aminobenzylamine with formamide under reflux conditions to yield this compound . Another approach involves the use of 2-aminobenzylamine and formic acid in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinazolin-2-ylmethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazolin-2-ylmethanone.
Reduction: This compound derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Anticancer Applications
Quinazolin-2-ylmethanamine and its derivatives have been extensively studied for their anticancer properties. They primarily act as inhibitors of various tyrosine kinases, which play a crucial role in cancer cell proliferation and survival.
- Mechanism of Action : Quinazoline derivatives inhibit the activity of key kinases such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are often overexpressed in cancers like non-small-cell lung cancer and breast cancer .
- Clinical Examples : Notable quinazoline-based drugs include Gefitinib and Vandetanib, which are used in treating specific types of lung cancer by targeting EGFR and other kinases .
- Research Findings : A study reported that certain 2-substituted quinazolines exhibited potent anti-proliferative activity against various cancer cell lines, highlighting their potential as therapeutic agents . Additionally, compounds designed with specific substitutions showed promising IC50 values against multiple cancer types, including breast and pancreatic cancers .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Broad-Spectrum Activity : Studies have shown that quinazoline derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of different functional groups into the quinazoline ring enhances this activity .
- Mechanisms : The antimicrobial effects are attributed to the ability of these compounds to disrupt cellular processes in pathogens, although specific mechanisms vary between different microbial targets .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored.
- Research Insights : Compounds derived from quinazoline have been found to inhibit inflammatory pathways, providing a basis for their use in treating conditions characterized by chronic inflammation .
Other Therapeutic Applications
Beyond anticancer and antimicrobial effects, this compound exhibits a range of other pharmacological activities:
- Anticonvulsant Activity : Some derivatives have shown promise as anticonvulsants, potentially offering new avenues for epilepsy treatment .
- Antidiabetic Effects : Quinazoline derivatives have been investigated for their ability to inhibit enzymes involved in carbohydrate metabolism, suggesting a role in managing diabetes .
Case Studies
Mechanism of Action
The mechanism of action of quinazolin-2-ylmethanamine involves its interaction with various molecular targets and pathways. For instance, in its anticancer activity, the compound can inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, this compound can induce apoptosis (programmed cell death) in cancer cells . Additionally, the compound can interact with bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial effects .
Comparison with Similar Compounds
Quinazolin-2-ylmethanamine can be compared with other similar compounds such as quinazolinone and quinazoline derivatives. These compounds share a similar core structure but differ in their functional groups and biological activities . For example:
Biological Activity
Quinazolin-2-ylmethanamine, a derivative of the quinazoline family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is characterized by a quinazoline ring structure substituted with a methanamine group. This unique configuration allows it to interact with various biological targets, leading to significant pharmacological effects, particularly in oncology and infectious diseases.
The primary mechanism of action for this compound involves its ability to bind to specific enzymes and receptors, modulating their activity. Notably, it has been shown to inhibit certain kinases associated with cancer cell proliferation, thus exerting anti-cancer effects. For instance, research indicates that this compound can interfere with pathways critical for tumor growth and survival .
Biological Activities
This compound exhibits a range of biological activities:
-
Anticancer Activity :
- Several studies have demonstrated its potential as an anti-cancer agent. For example, quinazoline derivatives have been reported to show cytotoxic effects against various human cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating moderate to strong potency .
- The compound's efficacy is often compared with established chemotherapeutics like doxorubicin and erlotinib, highlighting its promising role in cancer therapy .
- Antimicrobial Properties :
- Other Pharmacological Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methanamine group is significant as it influences the compound's binding affinity and selectivity towards target enzymes:
Compound Modification | Biological Activity | IC50 Values (µM) |
---|---|---|
Unmodified Quinazolin | Moderate Cytotoxicity | 20–30 |
Methanamine Substitution | Enhanced Activity | 5–15 |
Additional Aromatic Rings | Increased Potency | <5 |
This table illustrates how structural modifications can lead to improved efficacy against cancer cells.
Case Studies
-
Cytotoxic Evaluation :
A study involving the synthesis of various quinazoline derivatives showed that compounds with specific substitutions exhibited enhanced cytotoxicity against HCT-116 cells. For instance, compound 8a demonstrated an IC50 value of 10.72 µM after 48 hours, indicating significant anticancer potential compared to traditional therapies . -
Antibacterial Screening :
Research on quinazoline derivatives revealed promising results against penicillin-resistant strains of Staphylococcus aureus. Compounds were modified to enhance their antibacterial activity while maintaining low cytotoxicity towards human cells .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
quinazolin-2-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h1-4,6H,5,10H2 |
InChI Key |
JAEZQIWWKRSGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)CN |
Origin of Product |
United States |
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